9H-Fluorene, 9-(phenylmethoxy)-
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Overview
Description
9H-Fluorene, 9-(phenylmethoxy)- is a chemical compound with the molecular formula C20H16O. It is a derivative of fluorene, where a phenylmethoxy group is attached to the ninth position of the fluorene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-(phenylmethoxy)- typically involves the reaction of fluorene with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 9H-Fluorene, 9-(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene, 9-(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base .
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used .
Scientific Research Applications
9H-Fluorene, 9-(phenylmethoxy)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and optoelectronic devices.
Pharmaceuticals: It is explored for its potential use in drug development and as a building block for bioactive compounds.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its lipophilicity allows it to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: An oxidized derivative of fluorene, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
9H-Fluorene, 9-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals .
Properties
CAS No. |
88655-94-1 |
---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
9-phenylmethoxy-9H-fluorene |
InChI |
InChI=1S/C20H16O/c1-2-8-15(9-3-1)14-21-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 |
InChI Key |
FISGUTARJIHQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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